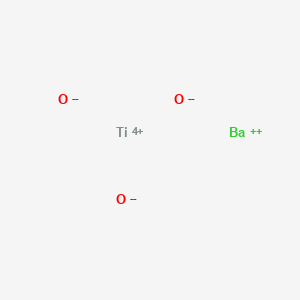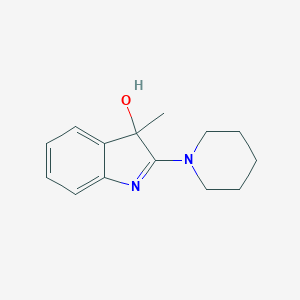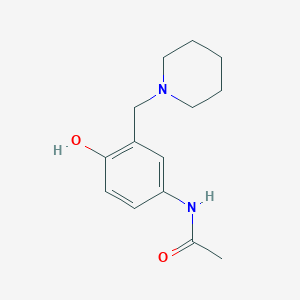
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide, commonly known as HAPA, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. HAPA is a white crystalline powder that is soluble in water and has a molecular weight of 249.3 g/mol.
科学的研究の応用
HAPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, HAPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, HAPA has been used as a growth regulator for plants, improving their yield and quality. In environmental science, HAPA has been used as a chelating agent for heavy metal ions, making it useful for the removal of pollutants from water.
作用機序
The mechanism of action of HAPA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. HAPA may also act as a free radical scavenger, reducing oxidative stress and inflammation.
生化学的および生理学的効果
HAPA has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, improving plant growth and yield, and removing heavy metal pollutants from water. HAPA has also been shown to have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
HAPA has several advantages for use in lab experiments, including its high purity, solubility in water, and low toxicity. However, HAPA has some limitations, such as its limited stability in certain conditions, which may affect its effectiveness in some experiments.
将来の方向性
There are several future directions for the research and development of HAPA. One potential area of research is the development of new synthetic methods for HAPA, which could improve its yield and purity. Another area of research is the investigation of HAPA's potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of HAPA and its potential side effects.
合成法
HAPA can be synthesized using a variety of methods, including the reaction of 4-hydroxy-3-(1-piperidinylmethyl)phenol with acetic anhydride in the presence of a catalyst. This method yields HAPA with a purity of over 98%, making it suitable for use in scientific research.
特性
CAS番号 |
13886-01-6 |
|---|---|
製品名 |
n-(4-Hydroxy-3-(1-piperidinylmethyl)phenyl)acetamide |
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-13-5-6-14(18)12(9-13)10-16-7-3-2-4-8-16/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,15,17) |
InChIキー |
XBINDAWVWKMUDS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCCC2 |
同義語 |
N-(4-HYDROXY-3-(1-PIPERIDINYLMETHYL) PHENYL)ACETAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
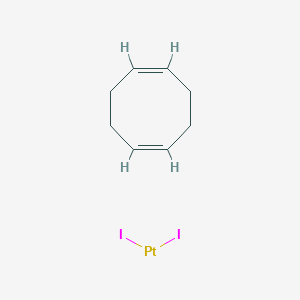
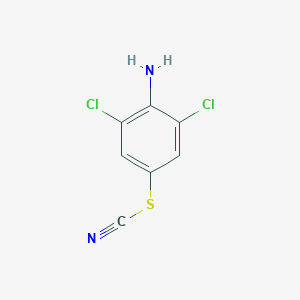
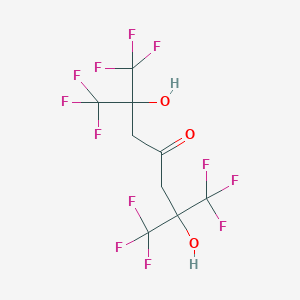
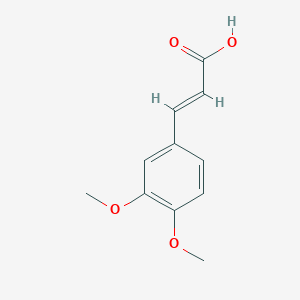
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
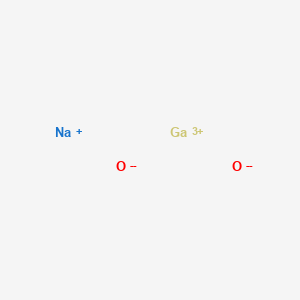
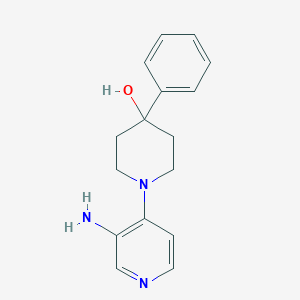
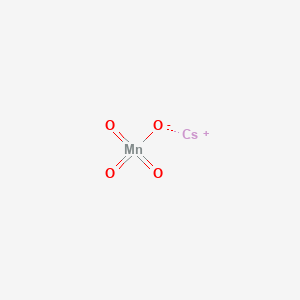

![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
